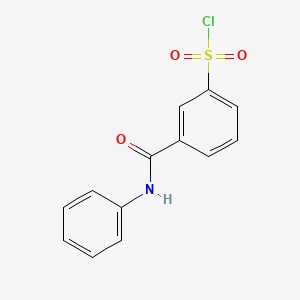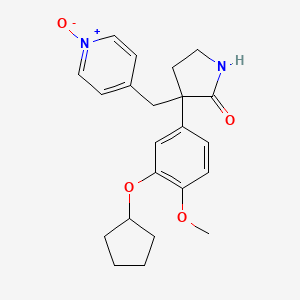
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide is a complex organic compound featuring a pyridine ring substituted with a pyrrolidinyl group, which is further substituted with a cyclopentyloxy and methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper or palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine N-oxides and pyrrolidinyl derivatives, such as:
- Pyridine, 3-methyl-, 1-oxide
- Pyridine, 4-methyl-, 1-oxide
- 3-(Cyclopentyloxy)-4-methoxyphenyl derivatives .
Uniqueness
What sets 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyclopentyloxy and methoxyphenyl groups enhances its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C22H26N2O4 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(1-oxidopyridin-1-ium-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-7-6-17(14-20(19)28-18-4-2-3-5-18)22(10-11-23-21(22)25)15-16-8-12-24(26)13-9-16/h6-9,12-14,18H,2-5,10-11,15H2,1H3,(H,23,25) |
Clave InChI |
PSGLYQZWECIEDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCNC2=O)CC3=CC=[N+](C=C3)[O-])OC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


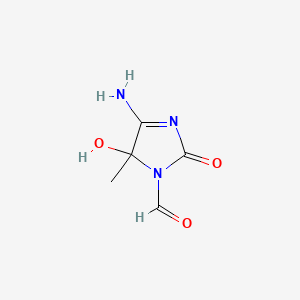
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
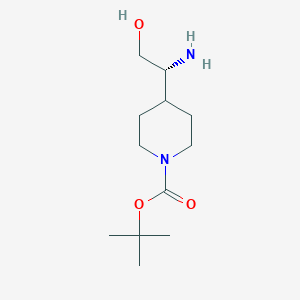
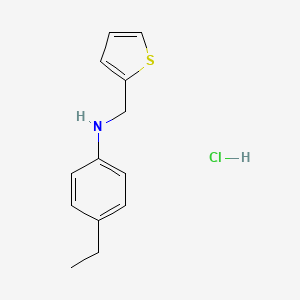
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
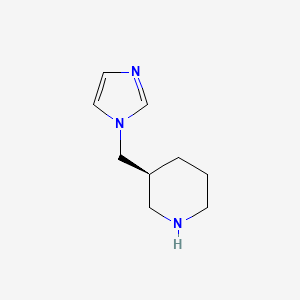
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
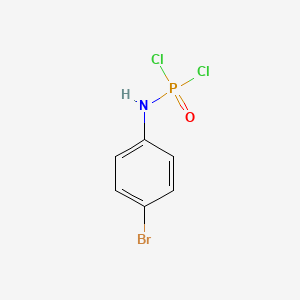
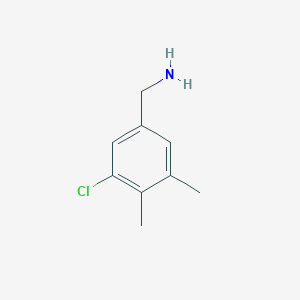

![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)

